Bienvenue dans la boutique en ligne BenchChem!

Brl 36378

ACE Inhibitor Antihypertensive In Vivo Pharmacology

BRL 36378 is a novel dihydrobenzofuran-based, orally active angiotensin-converting enzyme (ACE) inhibitor with the molecular formula C23H32N2O6 (MW 432.51). It was developed by GlaxoSmithKline as a candidate for the treatment of hypertension and other cardiovascular conditions.

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
CAS No. 84768-09-2
Cat. No. B1667802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrl 36378
CAS84768-09-2
SynonymsBRL 36378
BRL-36378
N-(N-((4-(2,3-dihydro-2-benzofuranyl)-1-(ethoxycarbonyl))butyl)-(s)-alanyl)-(s)-proline
Molecular FormulaC23H32N2O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O
InChIInChI=1S/C23H32N2O6/c1-3-30-23(29)18(10-6-9-17-14-16-8-4-5-12-20(16)31-17)24-15(2)21(26)25-13-7-11-19(25)22(27)28/h4-5,8,12,15,17-19,24H,3,6-7,9-11,13-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-/m0/s1
InChIKeyHTBXOXWJOIKINE-RXQRSOPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRL 36378 (CAS 84768-09-2) ACE Inhibitor Chemical Profile for Research Procurement


BRL 36378 is a novel dihydrobenzofuran-based, orally active angiotensin-converting enzyme (ACE) inhibitor with the molecular formula C23H32N2O6 (MW 432.51) [1]. It was developed by GlaxoSmithKline as a candidate for the treatment of hypertension and other cardiovascular conditions . Unlike first-generation ACE inhibitors like captopril, which contains a sulfhydryl moiety, BRL 36378 features a unique dihydrobenzofuran scaffold, a structural feature that may influence its pharmacokinetic and pharmacodynamic profile [2].

Critical Differentiation: Why BRL 36378 Is Not Interchangeable with Standard ACE Inhibitors


While ACE inhibitors like captopril and enalapril share a common mechanism, substituting one for another without empirical justification is scientifically unsound. BRL 36378 demonstrates a distinct in vivo profile characterized by a unique potency hierarchy, a non-uniform time course of action, and notable species-specific efficacy [1]. Head-to-head studies reveal that BRL 36378 occupies a middle ground in potency—consistently more potent than captopril but often less so than enalapril—a profile that cannot be assumed for other ACE inhibitors [2]. Furthermore, its onset of action is faster than that of enalapril, a property that directly impacts experimental design for acute studies [1]. These quantifiable differences in pharmacodynamics across species and models underscore that BRL 36378 is not a generic substitute; it is a specific research tool with a performance envelope defined by direct comparative data [3].

BRL 36378 vs. Captopril & Enalapril: Quantified Performance Data for Informed Selection


In Vivo ACE Inhibition Potency: BRL 36378 vs. Captopril in Hypertensive Rats

In anesthetized spontaneously hypertensive rats, BRL 36378 demonstrated approximately twice the potency of captopril in inhibiting angiotensin I (AI) pressor responses when administered intravenously [1].

ACE Inhibitor Antihypertensive In Vivo Pharmacology

Comparative Antihypertensive Efficacy: BRL 36378 vs. Captopril vs. Enalapril

In conscious sodium-deficient spontaneously hypertensive rats, BRL 36378 and enalapril (0.3-10 mg/kg orally) produced comparable reductions in blood pressure; at an oral dose of 3 mg/kg, captopril was significantly less active than both BRL 36378 and enalapril [1].

Blood Pressure Hypertension Oral Administration

Onset and Duration of ACE Inhibition: BRL 36378 vs. Enalapril

In anesthetized Wistar rats, the maximum inhibition of AI pressor responses by an intravenous dose of 0.1 μg/kg BRL 36378 was achieved significantly faster than after the same dose of enalapril. Furthermore, while the inhibitory effect of captopril subsided completely by 40-50 minutes, the maximum effects of both BRL 36378 and enalapril persisted for at least 60 minutes [1].

Pharmacokinetics Onset of Action Duration of Effect

Species-Specific Efficacy: BRL 36378 vs. Enalapril in Feline Hypertension

In the conscious renal hypertensive cat model, BRL 36378 demonstrated a different potency profile relative to enalapril than that observed in rat models. BRL 36378 was found to be more potent than enalapril as an inhibitor of angiotensin I (AI)-induced pressor responses, while captopril showed similar inhibitory activity to BRL 36378 [1].

Comparative Pharmacology Renal Hypertension Species Variability

Magnitude of Plasma and Tissue ACE Inhibition: BRL 36378 vs. Enalapril

Following both acute and chronic (21-day) oral administration in sodium-deficient normotensive rats, the magnitude of ACE inhibition in plasma and tissues was found to be greater after enalapril treatment than after BRL 36378 treatment. This was reflected by a greater reduction in blood pressure evoked by enalapril compared to BRL 36378 in this model [1].

ACE Activity Tissue Penetration Pharmacodynamics

Validated Research Applications for BRL 36378 Based on Comparative Performance Data


Rodent Models of Hypertension Requiring Oral ACE Inhibition with Faster Onset than Enalapril

BRL 36378 is optimally suited for studies in conscious sodium-deficient spontaneously hypertensive rats (SHR) where oral administration of an ACE inhibitor with antihypertensive efficacy comparable to enalapril but a more rapid onset of action is required [1]. Its performance profile—superior to captopril and with faster onset kinetics than enalapril—makes it the compound of choice for acute hypertensive challenge studies [1].

Feline Models of Renal Hypertension Where Enalapril Shows Lower Potency

In conscious renal hypertensive cat models, BRL 36378 has been demonstrated to be more potent than enalapril as an inhibitor of angiotensin I (AI)-induced pressor responses [1]. This species-specific potency advantage makes BRL 36378 a critical tool for investigators working in feline cardiovascular pharmacology, where the use of enalapril may yield suboptimal ACE inhibition [1].

Investigating Bradykinin Potentiation in the Context of ACE Inhibition

BRL 36378 and enalapril were shown to be equipotent as potentiators of bradykinin depressor responses in the anesthetized spontaneously hypertensive rat [1]. This established activity supports the use of BRL 36378 as a comparator tool for dissecting the relative contributions of bradykinin pathway modulation to the overall hemodynamic effects of ACE inhibitors [1].

Quote Request

Request a Quote for Brl 36378

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.